molecular formula C14H18N6O3S B12172809 methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B12172809
M. Wt: 350.40 g/mol
InChI Key: ONGYAWOSJMVMCT-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring:

  • A 1,3-thiazole core substituted with a methyl group at position 4 and a methyl carboxylate ester at position 3.
  • A tetrazole moiety (1H-tetrazol-1-yl) attached to a cyclohexyl group, which is further linked via a carbonyl-amide bond to the thiazole’s position 2.

The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and receptor binding .

Properties

Molecular Formula

C14H18N6O3S

Molecular Weight

350.40 g/mol

IUPAC Name

methyl 4-methyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H18N6O3S/c1-9-10(11(21)23-2)24-13(16-9)17-12(22)14(6-4-3-5-7-14)20-8-15-18-19-20/h8H,3-7H2,1-2H3,(H,16,17,22)

InChI Key

ONGYAWOSJMVMCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

This method involves condensation of α-halo carbonyl compounds with thioureas. For example:

  • Step 1 : Methyl 4-methylthiazole-5-carboxylate is synthesized by reacting methyl dichloroacetate with acetoacetate derivatives in the presence of thiourea. Cyclization occurs under reflux in methanol, yielding the thiazole ester.

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)/water mixture

    • Reagents: N-Bromosuccinimide (NBS) for bromination, followed by thiourea

    • Yield: 44–75%

Cyanamide-Mediated Cyclization

Patent US8058440B2 describes an alternative route using cyanamide and sulfur:

  • Step 1 : A piperidone derivative is treated with phosphorus sulfide (P₄S₁₀) and cyanamide to form 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

  • Step 2 : Bromination with CuBr₂ introduces a bromine substituent, followed by methyl group installation using formaldehyde and triacetoxysodium borohydride.

Introduction of the Tetrazole-Cyclohexyl Carboxamide Group

The tetrazole-cyclohexyl moiety is coupled to the thiazole core via amide bond formation.

Synthesis of 1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic Acid

  • Method : Cyclohexanecarboxylic acid is reacted with 1H-tetrazole-1-amine using carbodiimide coupling agents (e.g., DCC) in dichloromethane.

  • Activation : The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) or a mixed anhydride with ethyl chloroformate.

Amide Coupling

  • Reagents :

    • Coupling agents: HOBt/EDCI or DCC

    • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Conditions :

    • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

    • Temperature: 0–25°C

    • Yield: 60–85%

Esterification and Final Modification

The methyl ester is introduced either early in the synthesis or via transesterification:

  • Early-stage esterification : Methyl groups are incorporated using methyl chloroformate or methanol in acidic conditions.

  • Transesterification : Ethyl ester intermediates (e.g., ethyl 4-methyl-2-aminothiazole-5-carboxylate) are treated with methanol and catalytic sulfuric acid.

Optimized Synthetic Routes

Three primary routes have been reported:

RouteStepsKey ReagentsYieldSource
A Hantzsch → AmidationThiourea, DCC68%
B Cyanamide cyclization → Bromination → CouplingP₄S₁₀, CuBr₂, HOBt55%
C Pre-formed thiazole + Tetrazole couplingSOCl₂, TEA73%

Critical Analysis of Methodologies

  • Route A offers simplicity but moderate yields due to side reactions during cyclization.

  • Route B requires stringent control of bromination conditions to avoid over-halogenation.

  • Route C achieves higher yields but demands purified intermediates.

Industrial-Scale Considerations

Patent US10351556B2 highlights challenges in scaling:

  • Purification : Silica gel chromatography is replaced with crystallization using methanol/water mixtures.

  • Cost reduction : Cheaper solvents (e.g., ethanol instead of THF) and catalytic Pd-based couplings improve feasibility.

Emerging Techniques

  • Microwave-assisted synthesis : Reduces reaction times for cyclization steps (20 minutes vs. 12 hours).

  • Flow chemistry : Enhances safety for exothermic bromination and coupling reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate exhibits significant antibacterial and antifungal properties. Research has shown that compounds with similar structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans. These effects are likely due to the compound's ability to interact with specific enzymes or receptors within microbial cells, potentially leading to competitive inhibition or allosteric modulation of enzyme activity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. The presence of the tetrazole moiety is known to enhance the biological activity of compounds in cancer therapy. Studies suggest that derivatives of thiazole and tetrazole can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways .

Binding Studies

Interaction studies have demonstrated that this compound can bind effectively to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess binding affinities and kinetics, providing insights into its potential as a lead compound in drug development .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of compounds related to this compound:

StudyFindings
Umesha et al. (2009)Investigated derivatives as xanthine oxidase inhibitors with notable antioxidant properties.
Tetrazolium Compounds StudyDemonstrated antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa; highlighted structure–activity relationships (SAR) .
Synthesis of Tetrazole HybridsExplored various hybrid compounds linked with thiazoles showing enhanced biological activity against multiple pathogens .

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through hydrogen bonding and other non-covalent interactions, leading to various biological effects. These interactions can modulate the activity of target proteins and influence cellular processes .

Comparison with Similar Compounds

Structural Analogues

Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate (CAS 528565-39-1)
  • Structural Differences: Replaces the cyclohexyl-tetrazole-carbonyl group with a phenyl-tetrazole-sulfanylbutanoyl chain.
  • Implications: The sulfanyl linkage may reduce hydrolytic stability compared to the amide bond in the target compound.
Thiazole Derivatives with Antitumor Activity
  • Example : 5-(4-substituted)diazenyl)-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles (Compound 12a, IC₅₀ = 1.19 µM against HepG2) .
  • Comparison : The target compound lacks a diazenyl group but shares the thiazole core. The tetrazole-cyclohexyl motif may enhance solubility relative to aryl-substituted analogs .
TCV-116 (Angiotensin II Antagonist Prodrug)
  • Structure : Contains a benzimidazole core with a biphenyl-tetrazole group.
  • Functional Insight : The tetrazole in TCV-116 is critical for binding to the AT₁ receptor. The target compound’s tetrazole-cyclohexyl group may similarly enhance receptor affinity but lacks the biphenyl system, likely reducing cardiovascular activity .

Pharmacological and Functional Comparisons

Antitumor Activity
  • Thiadiazole Derivative 9b (IC₅₀ = 2.94 µM against HepG2) : Shares a tetrazole-like bioisostere but lacks the thiazole core. The target compound’s thiazole-methyl carboxylate may improve membrane permeability.
  • Thiazole Derivative 12a : Demonstrates dual activity against HepG2 and MCF-7 cells. The target compound’s cyclohexyl group could modulate cytotoxicity by altering steric interactions with cellular targets .
Antihypertensive Activity
  • TCV-116/CV-11974 : Achieves ED₂₅ = 0.68 mg/kg in SHRs via angiotensin II receptor blockade . While the target compound’s tetrazole may support similar receptor interactions, its thiazole-carboxylate structure likely redirects therapeutic utility toward other pathways (e.g., enzyme inhibition).
Physicochemical Properties
Property Target Compound TCV-116 Thiazole 12a
LogP (Predicted) ~2.8 (cyclohexyl enhances lipophilicity) 3.1 (biphenyl-tetrazole) ~1.9 (aryl-diazenyl)
Solubility Moderate (ester improves aqueous solubility) Low (prodrug design) Low (aryl groups dominate)
Metabolic Stability High (tetrazole resists oxidation) High (prodrug activation) Moderate (diazenyl labile)

Structure-Activity Relationships (SAR)

  • Tetrazole Position : 1H-tetrazol-1-yl (target) vs. 1H-tetrazol-5-yl (TCV-116) affects hydrogen bonding and receptor selectivity .
  • Cyclohexyl vs. Biphenyl : Cyclohexyl reduces π-π stacking but may improve CNS penetration due to lower molecular weight.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound could act as a prodrug, hydrolyzing in vivo to a carboxylic acid for enhanced activity .

Biological Activity

Methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a tetrazole moiety, and a cyclohexyl group, which contribute to its biological properties. Its molecular formula is C15H20N6O3SC_{15}H_{20}N_6O_3S, and it exhibits characteristics typical of compounds with potential pharmacological applications.

Anticancer Properties

Research indicates that compounds containing thiazole and tetrazole rings often exhibit significant anticancer properties. For instance, derivatives of tetrazoles have shown promise in inhibiting tumor growth through various mechanisms, including microtubule destabilization and cell cycle arrest.

Case Study: Antitumor Activity

A study evaluated the anticancer effects of similar tetrazole derivatives against several cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent cytotoxic effects:

CompoundCell LineIC50 (µM)
4cA431 (epidermoid carcinoma)44.77
4cHCT116 (colon cancer)201.45
4cBJ-1 (normal skin fibroblast)92.05

The study concluded that the presence of specific functional groups significantly enhances the anticancer activity of these compounds .

Antioxidant Activity

Tetrazole derivatives have also been reported to possess antioxidant properties. These compounds can scavenge free radicals, thus protecting cells from oxidative stress. In one study, various tetrazole derivatives were tested using the DPPH assay, showing significant antioxidant activity even at low concentrations .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Enzymes : Molecular docking studies suggest that the compound may bind effectively to specific enzymes involved in cancer proliferation.
  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase .

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. The approximate lethal dose (LD50) for related tetrazole derivatives was assessed through oral administration in animal models, providing insights into their safety margins .

Q & A

Q. What are the standard synthetic routes for methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate?

The compound is synthesized via multi-step protocols. The thiazole core is typically formed using the Hantzsch thiazole synthesis , involving condensation of α-haloketones with thioureas or thioamides. The tetrazole ring is introduced via a [3+2] cycloaddition between nitriles and sodium azide under acidic conditions. Post-synthetic modifications (e.g., amidation) are performed to attach the cyclohexyl-tetrazole moiety. Key reaction parameters include temperature control (60–100°C), catalyst selection (e.g., ZnCl₂ for cycloaddition), and purification via column chromatography .

Q. How is the structural integrity of this compound validated?

Characterization involves:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) stretches.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline): For unambiguous confirmation of 3D structure .

Q. What stability challenges arise under varying pH conditions?

The compound’s ester and tetrazole groups are pH-sensitive. Under acidic conditions (pH < 4), ester hydrolysis may occur, while basic conditions (pH > 9) can degrade the tetrazole ring. Stability studies should use HPLC-UV to monitor degradation products and buffer systems (e.g., phosphate buffers) to maintain pH during biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

SAR strategies include:

  • Functional group substitutions : Replacing the methyl group on the thiazole with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions with target proteins.
  • Tetrazole modifications : Introducing electron-withdrawing groups (e.g., CF₃) to improve metabolic stability.
  • Scaffold hopping : Testing bioisosteres (e.g., oxazole instead of thiazole) to reduce toxicity. Comparative data from structurally similar compounds (e.g., ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate) suggest that substituent polarity directly impacts antimicrobial potency .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). To address this:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., doxorubicin for cytotoxicity).
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values across multiple concentrations to confirm activity thresholds.
  • Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests (e.g., MTT assay) to cross-validate results .

Q. What strategies identify the compound’s biological targets?

Target identification methods include:

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.
  • Thermal shift assays : Monitor protein denaturation temperatures to detect ligand binding.
  • Computational docking : Use software (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Structural analogs (e.g., methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate) suggest potential binding to ATP pockets in kinases .

Q. How can metabolic stability be improved for in vivo applications?

Strategies include:

  • Ester-to-amide conversion : Replace the methyl ester with a tertiary amide to reduce hydrolysis.
  • Deuterium incorporation : Substitute hydrogen with deuterium at metabolically labile positions (e.g., α to carbonyl groups).
  • Prodrug design : Mask the tetrazole ring with a photolabile protecting group for targeted release. Preclinical studies on related thiazole derivatives show improved half-life (t₁/₂ > 6 hours) with these modifications .

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